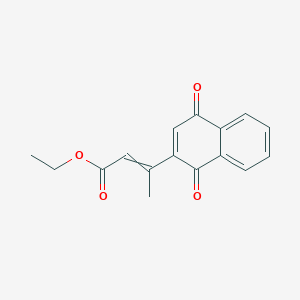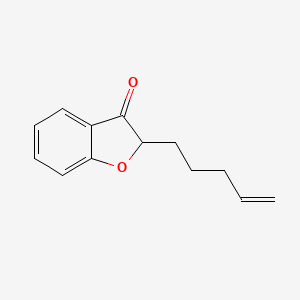
3(2H)-Benzofuranone, 2-(4-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Benzofuranone, 2-(4-pentenyl)- is an organic compound belonging to the benzofuranone family. This compound is characterized by a benzofuranone core structure with a 4-pentenyl substituent at the second position. Benzofuranones are known for their diverse biological activities and are widely studied in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 2-(4-pentenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-(4-pentenyl)phenol with an oxidizing agent. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the benzofuranone ring.
Industrial Production Methods
In an industrial setting, the production of 3(2H)-Benzofuranone, 2-(4-pentenyl)- may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of catalysts, such as palladium or platinum, can enhance the efficiency of the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Benzofuranone, 2-(4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzofuranone to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuranone ring or the 4-pentenyl substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nucleophile-substituted benzofuranones.
Applications De Recherche Scientifique
3(2H)-Benzofuranone, 2-(4-pentenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3(2H)-Benzofuranone, 2-(4-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3(2H)-Benzofuranone, 2-(4-pentenyl)-
- 1-(4-pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
- Naphtho-triazoles with 4-pentenyl substituents
Uniqueness
3(2H)-Benzofuranone, 2-(4-pentenyl)- is unique due to its specific benzofuranone core structure combined with a 4-pentenyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance compared to other similar compounds.
Propriétés
Numéro CAS |
646522-87-4 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-pent-4-enyl-1-benzofuran-3-one |
InChI |
InChI=1S/C13H14O2/c1-2-3-4-9-12-13(14)10-7-5-6-8-11(10)15-12/h2,5-8,12H,1,3-4,9H2 |
Clé InChI |
CVBIZUDECDJOEE-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC1C(=O)C2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


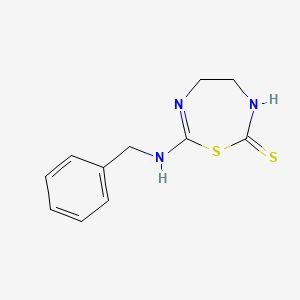
![N-Methyl-2-(2-phenylethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B15170491.png)
silane](/img/structure/B15170494.png)
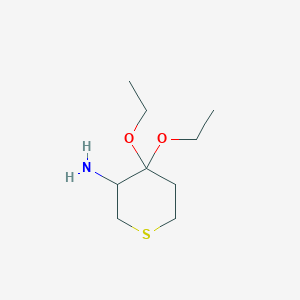
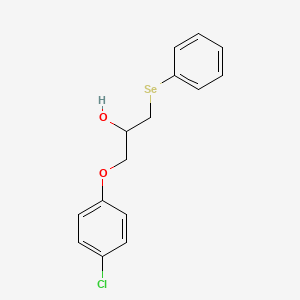
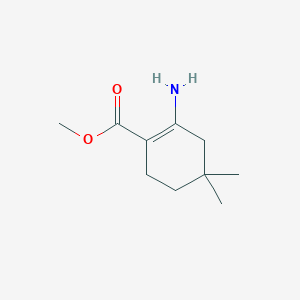
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B15170521.png)
![5-Methyl-2'-(propan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B15170527.png)
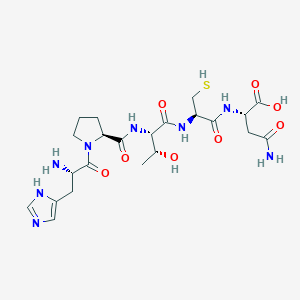
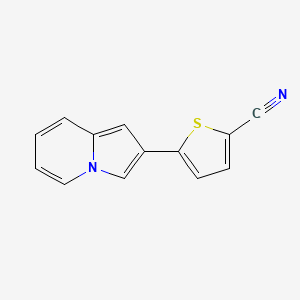
![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)

